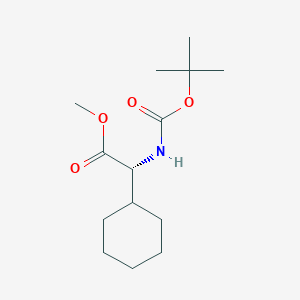
Boc-D-Chg-Ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Chg-Ome, also known as tert-Butyloxycarbonyl-D-cyclohexylglycine methyl ester, is a compound commonly used in organic synthesis, particularly in peptide synthesis. The Boc group (tert-butyloxycarbonyl) is a protecting group for amines, which helps to prevent unwanted reactions during the synthesis process. The compound is valuable in the field of medicinal chemistry and biochemistry due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Chg-Ome typically involves the protection of the amino group of D-cyclohexylglycine with the Boc group. This can be achieved by reacting D-cyclohexylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The resulting Boc-protected amino acid is then esterified with methanol in the presence of an acid catalyst to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Chg-Ome undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Ester Hydrolysis: Aqueous sodium hydroxide.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Deprotection: D-cyclohexylglycine.
Ester Hydrolysis: Boc-D-cyclohexylglycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-D-Chg-Ome is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function by incorporating it into peptide chains.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-Chg-Ome primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of D-cyclohexylglycine, preventing unwanted side reactions during the synthesis process. The ester group allows for easy incorporation into peptide chains. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-L-alanine methyl ester: Similar protecting group and ester functionality but with a different amino acid.
Boc-L-phenylalanine methyl ester: Similar protecting group and ester functionality but with a different amino acid.
Fmoc-D-cyclohexylglycine methyl ester: Uses a different protecting group (fluorenylmethyloxycarbonyl) but similar amino acid and ester functionality.
Uniqueness
Boc-D-Chg-Ome is unique due to its specific combination of the Boc protecting group and the D-cyclohexylglycine amino acid. This combination provides distinct reactivity and stability, making it particularly useful in the synthesis of peptides and other complex organic molecules .
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
ABLGTTUCCPCVGX-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















